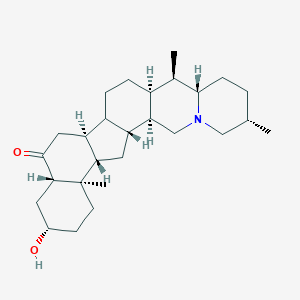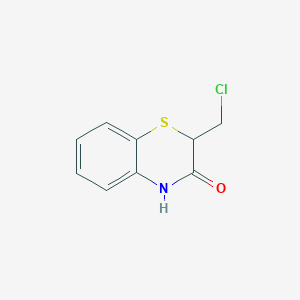![molecular formula C16H21ClN2O2 B150113 N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride CAS No. 139193-94-5](/img/structure/B150113.png)
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is predominantly expressed in the central nervous system (CNS).
Wirkmechanismus
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of the α7 nAChR by N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride leads to the influx of calcium ions into the cell, which triggers several downstream signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. These pathways are involved in several physiological processes, including cell survival, synaptic plasticity, and neuroprotection.
Biochemische Und Physiologische Effekte
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to have several biochemical and physiological effects in preclinical models of neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of Alzheimer's disease, schizophrenia, depression, and anxiety. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has also been shown to have anti-inflammatory effects in several peripheral tissues, including the lungs and the gut.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has several advantages and limitations for lab experiments. One advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride is a selective agonist of the α7 nAChR, which allows for the specific modulation of this receptor subtype. Another advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied in preclinical models of neurological and psychiatric disorders, which allows for the translation of these findings to clinical trials. One limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has a short half-life in vivo, which may limit its therapeutic potential. Another limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has limited solubility in aqueous solutions, which may limit its use in some experimental settings.
Zukünftige Richtungen
Several future directions for the study of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride include the development of more potent and selective analogs, the optimization of the pharmacokinetic properties of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, and the translation of the preclinical findings to clinical trials in humans. Another future direction is the investigation of the role of the α7 nAChR in other physiological and pathological processes, including pain, addiction, and cancer. Additionally, the investigation of the potential interactions between N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride and other neurotransmitter systems, such as the glutamatergic and serotonergic systems, may provide new insights into the mechanisms of action of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
Synthesemethoden
The synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves several steps, including the preparation of the starting materials, the coupling of the key intermediates, and the final purification of the product. The most commonly used method for the synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves the reaction of 4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenol with N,N-dimethylethylenediamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The α7 nAChR is involved in several physiological processes, including learning and memory, attention, and sensory processing, and its dysfunction has been implicated in the pathogenesis of several neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of these disorders.
Eigenschaften
CAS-Nummer |
139193-94-5 |
|---|---|
Produktname |
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
Molekularformel |
C16H21ClN2O2 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-13-12-16(20-17-13)9-6-14-4-7-15(8-5-14)19-11-10-18(2)3;/h4-9,12H,10-11H2,1-3H3;1H/b9-6+; |
InChI-Schlüssel |
VDUFLVHEMUAMKV-MLBSPLJJSA-N |
Isomerische SMILES |
CC1=NOC(=C1)/C=C/C2=CC=C(C=C2)OCCN(C)C.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
Kanonische SMILES |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
Synonyme |
N,N-dimethyl-2-[4-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanami ne hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




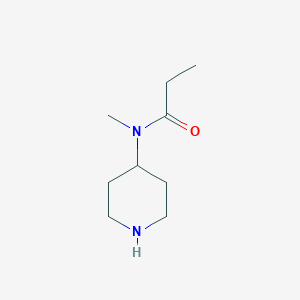
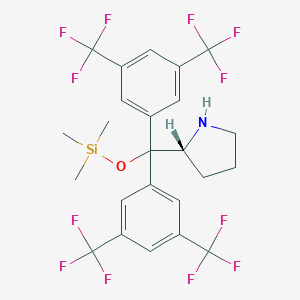
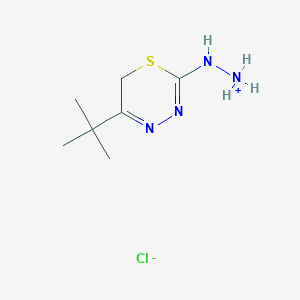

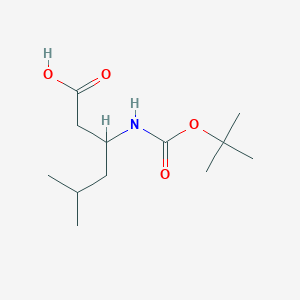
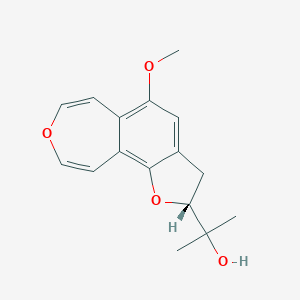
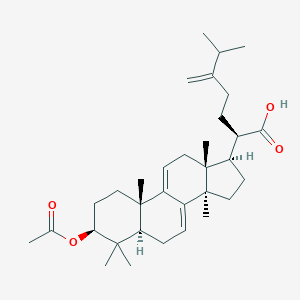

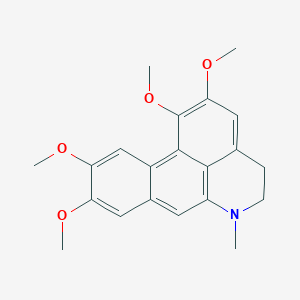
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
